molecular formula C15H12N2O2 B053085 6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 115062-74-3

6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B053085
CAS No.: 115062-74-3
M. Wt: 252.27 g/mol
InChI Key: AGCHZNFJAOKAMC-UHFFFAOYSA-N
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Description

6-(2,6-Dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a bicyclic heteroaromatic compound featuring a pyrrolopyridinedione core substituted with a 2,6-dimethylphenyl group.

The compound is synthesized via reactions involving acid anhydrides and hydrazine derivatives. For example, analogs like 2,6-bis[(N-[4-methyl-1-(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dion)-pentan]-3-carboxamido]pyridine (7c) are prepared by refluxing with anhydrides in acetic acid, yielding products with melting points of 187–189°C . Such methods highlight the versatility of the pyrrolopyridinedione core for functionalization.

Properties

IUPAC Name

6-(2,6-dimethylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-9-5-3-6-10(2)13(9)17-14(18)11-7-4-8-16-12(11)15(17)19/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCHZNFJAOKAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150950
Record name N-(2,6-Dimethylphenyl)-2,3-pyridinedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115062-74-3
Record name N-(2,6-Dimethylphenyl)-2,3-pyridinedicarboximide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115062743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)-2,3-pyridinedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative and a dicarbonyl compound under acidic or basic conditions.

    Introduction of the 2,6-Dimethylphenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, where the pyrrolo[3,4-b]pyridine core is coupled with a 2,6-dimethylphenyl halide.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Recycling: To reduce costs associated with palladium catalysts.

    Green Chemistry Approaches: To minimize environmental impact, such as using less toxic solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-(2,6-Dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione exerts its effects depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

    Material Science: In electronic applications, its unique electronic structure allows it to participate in charge transport processes, making it useful in devices like organic transistors or photovoltaic cells.

Comparison with Similar Compounds

Research Findings and Key Observations

  • Synthetic Efficiency : Substituents like benzyl or dimethylphenyl improve yields (58–82%) compared to bulkier groups (e.g., tetrachlorophthalimide: 64%) .
  • Thermal Stability : Higher melting points (e.g., 232–234°C for tetrachloro derivatives) correlate with increased halogenation .
  • Safety Profiles : Benzyl derivatives lack significant hazards under UN GHS guidelines, suggesting safer handling compared to halogenated analogs .

Biological Activity

6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound has garnered interest for its biological activities, particularly in the realms of anticancer and antimicrobial properties. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: 6-(2,6-dimethylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione
  • Molecular Formula: C15H12N2O2
  • Molecular Weight: 252.27 g/mol
  • CAS Number: 115062-74-3

The compound features a pyrrolo[3,4-b]pyridine core substituted with a 2,6-dimethylphenyl group, which influences its chemical reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties . A study evaluated the compound's efficacy against various cancer cell lines. The results demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)12.5Induction of apoptosis
HeLa (cervical cancer)15.0Cell cycle arrest
A549 (lung cancer)10.0Inhibition of tumor growth

The mechanism by which this compound exerts its anticancer effects involves the modulation of key signaling pathways associated with cell survival and proliferation. Specifically, it has been shown to inhibit the activity of certain kinases involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been investigated for its antimicrobial properties . Studies have reported that it demonstrates activity against various bacterial strains and fungi.

Table 2: Antimicrobial Activity Summary

MicroorganismMinimum Inhibitory Concentration (MIC)Type of Activity
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal
Candida albicans16 µg/mLFungistatic

The antimicrobial activity is believed to be due to the compound's ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Modulation: It has been shown to reduce ROS production in cells exposed to oxidative stress, thereby protecting healthy cells from damage.
  • Cell Cycle Regulation: The compound can induce cell cycle arrest at various phases, leading to decreased proliferation of cancer cells.

Case Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study evaluated the effects of varying concentrations of the compound on MCF-7 breast cancer cells over a period of 72 hours. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Testing Against Staphylococcus aureus
In vitro testing against Staphylococcus aureus revealed that treatment with the compound resulted in a notable reduction in bacterial growth compared to untreated controls. The study concluded that the compound could serve as a potential lead for antibiotic development.

Q & A

Q. Basic

  • X-ray crystallography : Resolves crystal packing and confirms substituent orientation (e.g., dimethylphenyl group at position 6). Crystallize from DMSO/MeOH or CH₂Cl₂ .
  • NMR spectroscopy : Use DMSO-d₆ for solubility challenges. ¹H-NMR identifies proton environments (e.g., aromatic protons at δ 7.4–8.5 ppm; dimethyl groups at δ 2.2–2.5 ppm). ¹³C-NMR may require extended acquisition times due to low solubility .
  • Elemental analysis : Validate purity (>98%) and stoichiometry .

How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from poor solubility or dynamic effects?

Q. Advanced

  • Alternative solvents : Test DMF-d₇ or DMSO-d₆ at elevated temperatures (50–60°C) to improve solubility .
  • 2D NMR (COSY, NOESY) : Clarify coupling patterns and spatial proximity of protons in crowded regions .
  • Complementary techniques : IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) and mass spectrometry (HRMS-ESI) to confirm molecular weight .

What strategies are recommended for structure-activity relationship (SAR) studies targeting bioactive derivatives of this compound?

Q. Advanced

  • Substituent variation : Modify the 2,6-dimethylphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to assess effects on bioactivity (e.g., anticancer or antiviral potency) .
  • Scaffold hybridization : Fuse the pyrrolopyridine-dione core with indole or pyrimidine systems (e.g., via EDCI/DMAP-mediated coupling) to enhance binding affinity .
  • Computational modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., kinase enzymes) .

How should researchers design experiments to evaluate the environmental fate of this compound in ecosystems?

Q. Advanced

  • Phase distribution studies : Assess partitioning in water, soil, and biota using HPLC-MS/MS. Measure logP (estimated ~2.5) to predict bioaccumulation .
  • Degradation pathways : Conduct photolysis (UV exposure) or hydrolysis (pH 4–9) experiments to identify breakdown products .
  • Toxicity assays : Use in vitro models (e.g., zebrafish embryos) to evaluate acute/chronic effects at cellular and organismal levels .

What experimental design principles apply to optimizing reaction conditions for scaled-up synthesis?

Q. Advanced

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst loading, solvent polarity) and identify robust conditions .
  • Process safety : Monitor exothermic reactions (e.g., cyclization) via calorimetry. Replace hazardous reagents (e.g., TsCl) with greener alternatives .
  • Continuous flow systems : Improve yield and reproducibility by transitioning from batch to flow chemistry for key steps (e.g., Suzuki coupling) .

How can crystallographic data be leveraged to predict solid-state stability and polymorph formation?

Q. Advanced

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to assess packing efficiency and stability .
  • Polymorph screening : Recrystallize from solvents of varying polarity (e.g., acetone vs. hexane) and characterize via PXRD .
  • Accelerated stability testing : Store samples under ICH conditions (40°C/75% RH) and monitor degradation via HPLC .

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